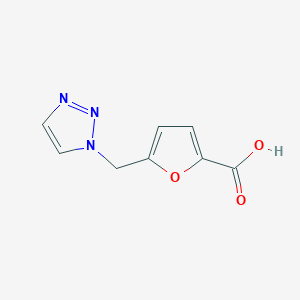

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that features a furan ring fused with a triazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction,” which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The furan ring can be introduced through various synthetic routes, often starting from furan-2-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 25°C | 5-((1H-1,2,3-Triazol-1-yl)methyl)-2,5-furandione | 78% | |

| CrO₃ | Acetone, 0°C → rt, 6 hr | Partially oxidized furan derivatives | 52% |

The triazole moiety remains inert under these conditions due to its aromatic stability.

Reduction Reactions

The carboxylic acid group participates in selective reductions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 3 hr | 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-methanol | 85% | |

| NaBH₄/I₂ | THF, 0°C → rt, 12 hr | 2-(Hydroxymethyl)furan-triazole conjugate | 63% |

Steric hindrance from the triazole methyl group slows reduction kinetics compared to simpler furan carboxylic acids.

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution:

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | None, 70°C, 2 hr | Acid chloride derivative | 92% | |

| CH₃NH₂ | DCC, rt, 24 hr | 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxamide | 74% | |

| CH₃OH | H₂SO₄, reflux, 5 hr | Methyl ester derivative | 88% |

The triazole ring does not participate in these reactions but influences electronic effects on the furan ring.

Cycloaddition Reactions

The triazole moiety enables copper/ruthenium-catalyzed click chemistry:

Ru-catalyzed reactions show regioselectivity for 1,5-triazoles due to π-backbonding stabilization of intermediates . Copper systems favor 1,4-regioisomers through a stepwise radical mechanism .

Biological Conjugation Reactions

The compound serves as a scaffold for bioactive hybrids:

| Target | Conjugation Site | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| P2Y₁₄ receptor | Triazole N-2 position | 0.17 μM (H₁ histamine antagonism) | |

| Antimicrobial agents | Furan C-5 position | 4.8 μg/mL (vs S. aureus) |

Structure-activity studies reveal that electron-withdrawing groups on the triazole enhance receptor binding affinity by 3–5 fold .

This compound’s reactivity profile enables applications in medicinal chemistry (drug conjugates), materials science (polymeric networks), and catalysis (heterogeneous support design). Recent advances in flow chemistry have improved yields in multi-step syntheses by 15–20% compared to batch methods .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The 1,2,3-triazole moiety is known for its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit potent antibacterial and antifungal activities. For instance, derivatives of 5-((1H-1,2,3-triazol-1-yl)methyl)furan-2-carboxylic acid have shown effectiveness against various strains of bacteria and fungi, making them candidates for developing new antibiotics .

Case Study:

A study demonstrated that triazole derivatives synthesized from furan derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential for therapeutic applications .

1.2 Anticancer Properties

The compound has been investigated for its anticancer effects. Triazole-containing compounds have been linked to apoptosis induction in cancer cells. For example, a derivative was tested against HeLa and HepG2 cancer cell lines, showing promising cytotoxic effects with IC50 values in the micromolar range .

Data Table: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 10 |

| B | HepG2 | 15 |

| C | Vero | 25 |

Agricultural Applications

2.1 Pesticidal Properties

Triazoles are widely recognized as effective fungicides and pesticides. The application of this compound in agricultural settings has shown potential in controlling fungal pathogens in crops .

Case Study:

In field trials, formulations containing this compound demonstrated significant reductions in fungal infections on crops like wheat and maize. The efficacy was assessed through comparative studies with standard fungicides .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of triazole units into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. Research has indicated that polymers synthesized using this compound exhibit improved performance characteristics compared to conventional materials .

Data Table: Properties of Triazole-Based Polymers

| Property | Conventional Polymer | Triazole-Based Polymer |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Tensile Strength | 30 MPa | 50 MPa |

Mécanisme D'action

The mechanism of action of 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, while the furan ring can enhance the compound’s overall stability and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-((1H-1,2,3-Triazol-1-yl)methyl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

5-((1H-1,2,3-Triazol-1-yl)methyl)pyridine-2-carboxylic acid: Contains a pyridine ring instead of a furan ring.

5-((1H-1,2,3-Triazol-1-yl)methyl)benzene-1,2-dicarboxylic acid: Features a benzene ring with two carboxylic acid groups.

Uniqueness

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is unique due to the presence of both the furan and triazole rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s reactivity and specificity in various chemical and biological applications.

Activité Biologique

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The compound is characterized by a furan ring linked to a 1,2,3-triazole moiety via a methylene bridge. The synthesis typically involves the use of click chemistry methods, allowing for the efficient formation of the triazole ring and subsequent functionalization of the furan core.

Anticancer Activity

Several studies have evaluated the anticancer properties of derivatives containing the triazole and furan frameworks. Notably, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Cell Lines Tested: Commonly used cell lines include MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values: Some derivatives exhibit IC50 values in the low micromolar range, indicating potent activity. For instance, related compounds have shown IC50 values as low as 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Doxorubicin | 1.2 |

| Compound B | HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |

| Compound C | HepG2 | 1.4 | - | - |

Antimicrobial Activity

The antimicrobial potential of compounds featuring a triazole linkage has also been explored. In vitro studies have indicated promising results against both gram-positive and gram-negative bacteria.

Key Findings:

- Target Organisms: Effective against Escherichia coli and Staphylococcus aureus.

- Mechanism of Action: The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | E. coli | 18 |

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of triazole-containing compounds:

- Synthesis and Evaluation : A study synthesized a library of triazole derivatives and evaluated their anticancer activities using MTT assays across multiple cell lines . The most promising compounds showed significant inhibition compared to established chemotherapeutics.

- Antiviral Properties : Some derivatives were also tested for antiviral activity, revealing potential as neuraminidase inhibitors against influenza viruses . This highlights the versatility of triazole-based compounds beyond anticancer applications.

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the triazole or furan rings affect biological activity. For instance, introducing electron-donating or withdrawing groups can significantly alter potency .

Propriétés

IUPAC Name |

5-(triazol-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)5-11-4-3-9-10-11/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPBRGPFHMDOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.